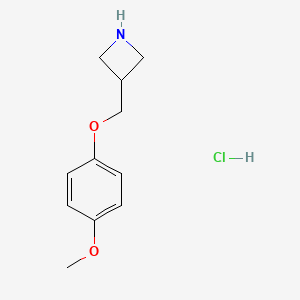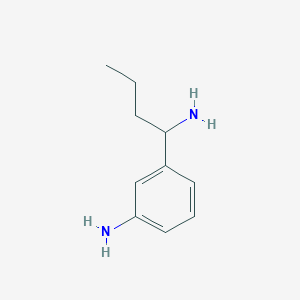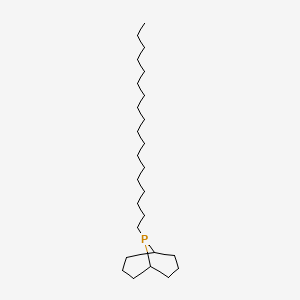![molecular formula C37H44ClN2NaO6S2 B12066224 2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt CAS No. 757960-10-4](/img/structure/B12066224.png)
2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt is a complex organic compound. It is known for its unique structure, which includes multiple functional groups such as indolium, cyclopentene, and sulfonate. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt involves several steps:
Synthetic Routes: The compound is typically synthesized through a series of condensation reactions involving indole derivatives and cyclopentene intermediates. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the synthesis process.
化学反应分析
This compound undergoes various types of chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfonate groups, using nucleophiles such as amines or thiols. These reactions often require specific conditions such as elevated temperatures or the presence of catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
科学研究应用
2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It affects several biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of key regulatory proteins and enzymes.
相似化合物的比较
When compared to similar compounds, 2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt exhibits unique properties:
Similar Compounds: Similar compounds include other indolium salts and cyclopentene derivatives.
Uniqueness: Its unique structure, which includes both indolium and cyclopentene moieties, gives it distinct chemical and biological properties that are not observed in other related compounds. This makes it a valuable compound for various scientific research applications.
属性
CAS 编号 |
757960-10-4 |
|---|---|
分子式 |
C37H44ClN2NaO6S2 |
分子量 |
735.3 g/mol |
IUPAC 名称 |
sodium;4-[(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C37H45ClN2O6S2.Na/c1-36(2)29-13-5-7-15-31(29)39(23-9-11-25-47(41,42)43)33(36)21-19-27-17-18-28(35(27)38)20-22-34-37(3,4)30-14-6-8-16-32(30)40(34)24-10-12-26-48(44,45)46;/h5-8,13-16,19-22H,9-12,17-18,23-26H2,1-4H3,(H-,41,42,43,44,45,46);/q;+1/p-1 |
InChI 键 |
MIOUAELAUIYKFC-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)


![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)



![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)
![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)


